

Technical Support Center: Covalent Modification of Src by DGY-06-116

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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B8146624

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible covalent Src inhibitor, **DGY-06-116**.

Frequently Asked Questions (FAQs)

Q1: What is **DGY-06-116** and how does it inhibit Src?

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.^{[1][2][3]} It functions by forming a covalent bond with a specific cysteine residue (Cys277) located in the P-loop of the Src kinase domain.^{[4][5]} This covalent modification leads to sustained and irreversible inhibition of Src's enzymatic activity.^{[2][4]} The mechanism of action requires a conformational change, specifically a "kinking" of the P-loop, to facilitate the covalent bond formation.^{[1][6][7]}

Q2: How can I be sure that **DGY-06-116** is covalently modifying my Src protein?

The most definitive method to confirm covalent modification is through mass spectrometry (MS).^{[8][9][10]} Two primary MS-based approaches can be employed:

- **Intact Protein Mass Analysis (Top-Down Proteomics):** This method analyzes the entire protein-inhibitor complex. A successful covalent modification will result in a mass shift of the protein equivalent to the molecular weight of **DGY-06-116** (597.11 g/mol) minus any leaving

groups.^{[10][11]} This provides a rapid confirmation of covalent binding and can also determine the stoichiometry of the interaction.^{[9][11]}

- **Peptide Mapping (Bottom-Up Proteomics):** This technique identifies the specific site of modification. The Src protein, after incubation with **DGY-06-116**, is enzymatically digested into smaller peptides. These peptides are then analyzed by MS/MS to identify the peptide fragment containing the covalent adduct and pinpoint the exact modified amino acid, which for **DGY-06-116** is Cys277.^{[5][11]}

Q3: My intact protein mass spectrometry results are ambiguous. What could be the issue?

Several factors can lead to ambiguous results in intact protein MS:

- **Incomplete Reaction:** The covalent modification may not have gone to completion. Try optimizing incubation time, temperature, and the molar ratio of **DGY-06-116** to Src.
- **Multiple Adducts:** The appearance of multiple peaks could indicate non-specific binding or modification of other reactive residues on the protein.^[9] Consider reducing the concentration of **DGY-06-116** or the incubation time.
- **Protein Instability:** The protein itself might be degrading during the experiment, leading to a complex spectrum. Ensure the purity and stability of your Src protein preparation.

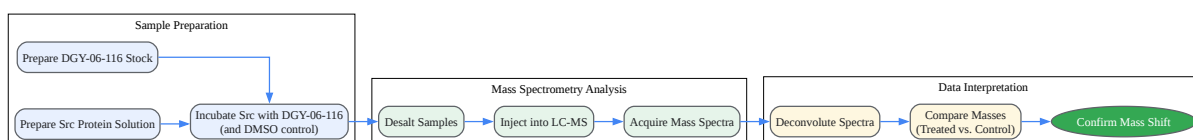
Q4: I am not seeing the expected mass shift in my peptide mapping experiment. What should I check?

- **Insufficient Digestion:** Incomplete enzymatic digestion can prevent the generation of the specific peptide containing the modification. Optimize your digestion protocol (e.g., enzyme concentration, digestion time).
- **Ionization Issues:** The modified peptide may not ionize efficiently in the mass spectrometer. Try adjusting the MS acquisition parameters.
- **Low Abundance:** The modified peptide might be present in low abundance. Consider using enrichment techniques to isolate the modified peptide.

Troubleshooting Guides

Guide 1: Confirming Covalent Binding Using Intact Protein Mass Spectrometry

This guide outlines the workflow for verifying the covalent modification of Src by **DGY-06-116** using intact protein mass analysis.



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Caption: Workflow for confirming covalent modification using intact protein mass spectrometry.

Experimental Protocol: Intact Protein Mass Spectrometry

- Protein and Inhibitor Preparation:
 - Prepare a solution of purified Src kinase in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
 - Prepare a stock solution of **DGY-06-116** in DMSO.^[1]
- Incubation:
 - In a microcentrifuge tube, mix the Src protein with **DGY-06-116** to the desired final concentrations (e.g., a 5-10 fold molar excess of the inhibitor).
 - Prepare a control sample with Src protein and an equivalent volume of DMSO.

- Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-2 hours).
- Sample Desalting:
 - Desalt the samples using a C4 ZipTip or a similar desalting column to remove non-volatile salts and excess inhibitor.
- LC-MS Analysis:
 - Inject the desalted samples into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire the mass spectra in the appropriate mass range for the intact Src protein.
- Data Analysis:
 - Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
 - Compare the mass of the **DGY-06-116**-treated Src with the DMSO control. A mass increase corresponding to the molecular weight of **DGY-06-116** confirms covalent binding.

Guide 2: Identifying the Covalent Modification Site with Peptide Mapping

This guide provides the steps to pinpoint the exact amino acid residue on Src modified by **DGY-06-116**.



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Caption: Workflow for identifying the covalent modification site via peptide mapping.

Experimental Protocol: Peptide Mapping by LC-MS/MS

- Protein Modification:
 - Incubate purified Src kinase with a molar excess of **DGY-06-116** as described in the intact protein analysis protocol.
- Denaturation, Reduction, and Alkylation:
 - Denature the protein sample using urea or guanidinium chloride.
 - Reduce the disulfide bonds with DTT or TCEP.
 - Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
- Enzymatic Digestion:
 - Dilute the sample to reduce the denaturant concentration and add trypsin.
 - Incubate overnight at 37°C to digest the protein into peptides.
- LC-MS/MS Analysis:
 - Inject the digested peptide mixture into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
 - Acquire MS scans to detect the peptide ions and MS/MS scans to fragment the peptide ions.
- Data Analysis:
 - Use a proteomics search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database containing the Src sequence.
 - Specify a variable modification on cysteine residues corresponding to the mass of **DGY-06-116**.

- The search results will identify the peptide containing the covalent modification and pinpoint Cys277 as the site of adduction.[\[5\]](#)

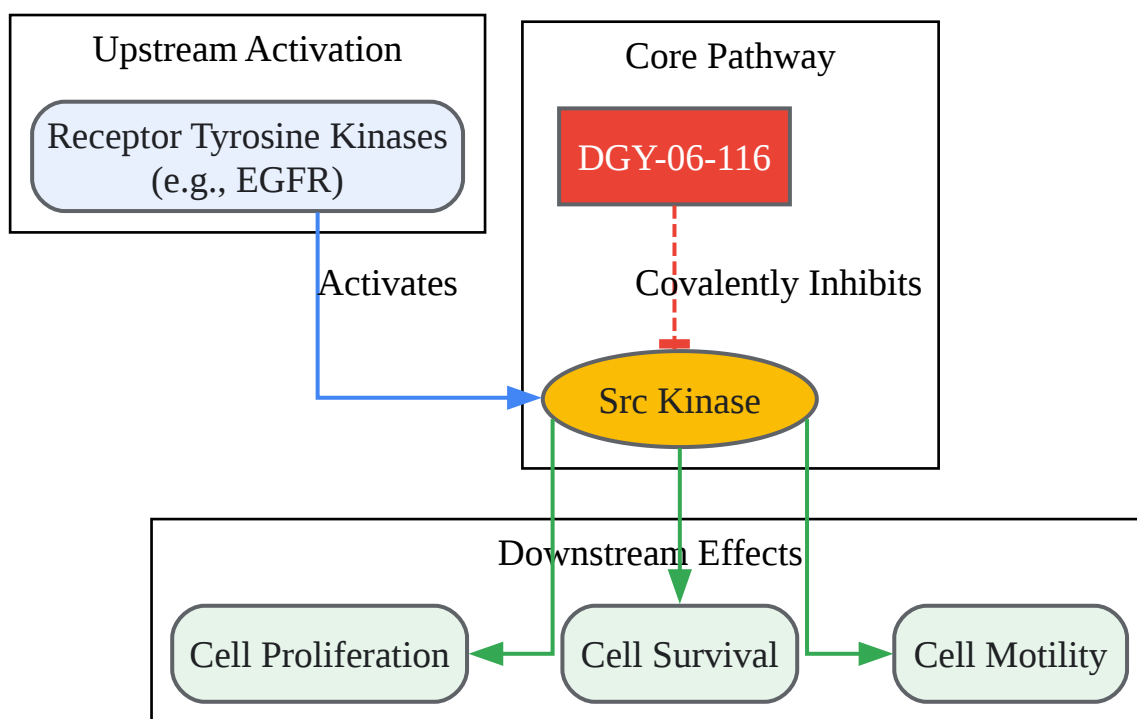
Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of **DGY-06-116** with Src kinase.

Parameter	Value	Reference
IC50 (1-hour incubation)	2.6 nM	[1]
GR50 (H1975 cells)	0.3 µM	[2] [3]
GR50 (HCC827 cells)	0.5 µM	[2] [3]
GR50 (MDA-MB-231 cells)	0.3 µM	[2] [3]
Molecular Weight of DGY-06-116	597.11 g/mol	[1]
Target Residue	Cys277	[5]

Signaling Pathway Overview

DGY-06-116 directly targets Src kinase, a key regulator of multiple cellular signaling pathways. By covalently inhibiting Src, **DGY-06-116** effectively blocks downstream signaling cascades involved in cell proliferation, survival, and motility.



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Caption: Simplified diagram of Src signaling and its inhibition by **DGY-06-116**.

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